6-Bromo-4-hydroxyquinoline-3-carbohydrazide
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Overview
Description
6-Bromo-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H8BrN3O2 and a molecular weight of 282.09 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxy group, and a carbohydrazide moiety attached to a quinoline ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 6-Bromo-4-hydroxyquinoline.
Hydrazide Formation: The hydroxyquinoline derivative is reacted with hydrazine hydrate under controlled conditions to form the carbohydrazide.
The reaction conditions often include:
Solvent: Ethanol or methanol is commonly used as the solvent.
Temperature: The reaction is typically carried out at reflux temperature.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and temperature control.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-hydroxyquinoline-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: Interfere with cellular processes by interacting with DNA or proteins.
Pathways Involved: The exact pathways depend on the specific application but often involve oxidative stress or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: An ester derivative of the carboxylic acid.
Uniqueness
6-Bromo-4-hydroxyquinoline-3-carbohydrazide is unique due to its carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and ester counterparts. This uniqueness makes it valuable in specific research applications where these properties are desired .
Properties
Molecular Formula |
C10H8BrN3O2 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8BrN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) |
InChI Key |
HWOPDVQLXVYZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
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